HC Red NO. 11

Description

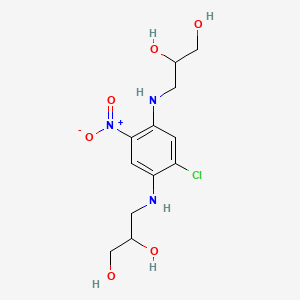

Structure

3D Structure

Properties

CAS No. |

95576-92-4 |

|---|---|

Molecular Formula |

C12H18ClN3O6 |

Molecular Weight |

335.74 g/mol |

IUPAC Name |

3-[2-chloro-4-(2,3-dihydroxypropylamino)-5-nitroanilino]propane-1,2-diol |

InChI |

InChI=1S/C12H18ClN3O6/c13-9-1-11(15-4-8(20)6-18)12(16(21)22)2-10(9)14-3-7(19)5-17/h1-2,7-8,14-15,17-20H,3-6H2 |

InChI Key |

IJBOVPNSQXXDJB-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])NCC(CO)O)Cl)NCC(CO)O |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])NCC(CO)O)Cl)NCC(CO)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Applications in Cosmetic Products

- Hair Dyes : The primary application of HC Red No. 11 is in hair coloring products. It is often combined with other dyes to achieve a range of shades and is particularly favored for its ability to produce bright red tones.

- Cosmetic Formulations : Besides hair dyes, this compound may be used in various cosmetic products such as lipsticks and blushes, where color intensity and stability are essential.

Safety Assessments and Toxicological Studies

Safety evaluations have been conducted to assess the potential health risks associated with this compound:

- Skin Irritation : Studies indicate that this compound does not significantly irritate the skin when used in recommended concentrations .

- Carcinogenicity : Research has shown that this compound has a lower likelihood of being carcinogenic compared to other aromatic amines due to its chemical structure, which stabilizes reactive intermediates that could lead to mutagenicity .

- Reproductive Toxicity : Limited data suggest that this compound does not adversely affect reproductive outcomes in animal studies .

Comparative Data on Usage and Toxicity

The following table summarizes key findings from various studies regarding the applications and safety profile of this compound:

Case Study 1: Human Health Tier III Assessment

A comprehensive assessment evaluated the health implications of using this compound in hair dye formulations. The study concluded that while there are some impurities present, the overall risk associated with using this dye in cosmetics remains low when used within established safety limits .

Case Study 2: Long-term Exposure Studies

Long-term exposure studies on animals have shown no significant increase in tumor incidence associated with this compound usage, reinforcing its safety profile as a cosmetic ingredient .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HC Red No. 3

HC Red No. 3 (2-[(4-Amino-2-nitrophenyl)amino]ethanol) shares functional and structural similarities with HC Red No. 11. Key comparisons include:

| Property | HC Red No. 3 | This compound (Inferred) |

|---|---|---|

| Molecular Structure | Nitroaromatic amine with ethanol | Likely nitroaromatic amine |

| Mutagenicity | Positive in bacterial assays | Insufficient data |

| Carcinogenicity | Classified as IARC Group 3¹ | Not evaluated |

| Application | Semi-permanent hair dye | Semi-permanent hair dye |

| Solubility | High in ethanol/water mixtures | Likely similar |

¹IARC Group 3: "Not classifiable as to its carcinogenicity to humans" due to inadequate evidence .

However, its carcinogenicity remains unconfirmed in rodents and humans. In contrast, this compound lacks comparable toxicological data, highlighting a critical research gap .

HC Blue No. 2

HC Blue No. 2 (2-Amino-6-nitro-3-phenoxypyridine) is functionally analogous as a semi-permanent dye but differs structurally:

| Property | HC Blue No. 2 | This compound (Inferred) |

|---|---|---|

| Chromophore | Pyridine ring with nitro group | Benzene ring with nitro/amino |

| Color Profile | Blue-violet | Red |

| Toxicity | Moderate skin sensitization | Unknown |

| Regulatory Status | Restricted in the EU² | No restrictions reported |

The pyridine core in HC Blue No. 2 alters absorption spectra compared to this compound’s benzene-based system, resulting in distinct color outputs. HC Blue No. 2’s regulatory restrictions underscore the importance of structural differences in safety profiles.

Comparison with Functionally Similar Compounds

Para-Phenylenediamine (PPD)

PPD, a permanent hair dye, shares amino-aromatic functionality but differs in application and toxicity:

| Property | PPD | This compound |

|---|---|---|

| Oxidation Requirement | Requires H₂O₂ for polymerization | Non-oxidative (direct dye) |

| Allergenicity | High (frequent contact dermatitis) | Limited data |

| Molecular Weight | ~108 g/mol | Likely higher (semi-permanent) |

| Penetration Depth | Deeper (permanent staining) | Surface cuticle deposition |

PPD’s smaller size enables deeper hair shaft penetration but increases systemic absorption risks. This compound’s semi-permanent nature likely reduces long-term retention and toxicity .

Research Findings and Data Limitations

- Mutagenicity: HC Red No. 3’s bacterial mutagenicity suggests nitroreduction pathways may generate reactive intermediates.

- Environmental Persistence: Nitroaromatic amines like this compound may resist biodegradation due to stable aromatic systems, analogous to petroleum hydrocarbons (e.g., HC-BioSIM model predictions for nitrobenzene derivatives) .

- Analytical Challenges: Differentiation of this compound from analogs requires advanced chromatography and mass spectrometry, as noted in general guidelines for inorganic compound analysis .

Preparation Methods

Molecular Architecture and Reactive Sites

HC Red No. 11 (C₁₂H₁₈ClN₃O₆, MW: 335.74 g/mol) features a nitro group (-NO₂) at the 2-position, a chlorine atom at the 5-position, and two 2,3-dihydroxypropylamino groups at the 1- and 4-positions of the benzene ring. The nitro and chloro groups act as electron-withdrawing groups, directing electrophilic substitution reactions, while the dihydroxypropylamino moieties contribute to water solubility and hair-binding capacity.

Key Synthetic Challenges

- Selectivity : Avoiding over-nitration or unintended substitution at the 3- or 6-positions.

- Steric hindrance : Bulky dihydroxypropylamino groups complicate coupling reactions.

- By-product formation : Residual intermediates like 4-fluoro-3-nitroaniline or aniline derivatives may persist if reactions are incomplete.

Synthetic Pathways and Reaction Mechanisms

Nitrochlorobenzene Precursor Synthesis

The synthesis begins with 1,4-dichloro-2-nitrobenzene, which undergoes sequential amination reactions. In a typical protocol:

- Amination with 2,3-Dihydroxypropylamine :

- The chloro groups at positions 1 and 4 are replaced via nucleophilic aromatic substitution (SNAr) using excess 2,3-dihydroxypropylamine in ethanol at 80°C.

- Reaction equation:

$$

\text{C}6\text{H}3\text{Cl}2\text{NO}2 + 2\ \text{H}2\text{N-C}3\text{H}6(\text{OH})2 \rightarrow \text{C}{12}\text{H}{18}\text{ClN}3\text{O}6 + 2\ \text{HCl}

$$ - Catalysts: Potassium carbonate or triethylamine to deprotonate the amine.

Purification and Isolation

- Liquid-Liquid Extraction (LLE) : Crude product is extracted using ethyl acetate/water mixtures to remove unreacted amines and inorganic salts.

- Column Chromatography : Silica gel with methanol:ethyl acetate (1:4) eluent isolates this compound from by-products like 4-acetamino-2-nitrophenylamine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Batch Variability and Purity Control

Data from four commercial batches highlight the impact of purification methods on final purity:

| Batch ID | This compound (NMR, %w/w) | This compound (HPLC, area%) | Key Impurities |

|---|---|---|---|

| L4/141 | 55.0 | 98.2 | 4-Fluoro-3-nitroaniline (<0.1%) |

| 9375 | 57.2 | 99.1 | Aniline derivatives (<0.05%) |

| 228 | 53.0 | 97.8 | Unidentified sulfonates (1.2%) |

| LEH5/1 | 43.6 | 96.5 | Residual solvents (0.8%) |

Advanced Purification Techniques

Solid-Phase Extraction (SPE)

Recrystallization

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, aromatic), δ 4.80 (m, 4H, -NH-), δ 3.60–3.20 (m, 12H, -CH₂ and -OH).

Industrial-Scale Production Considerations

Waste Management

Q & A

Q. What guidelines ensure ethical reporting of this compound’s environmental impact in aquatic systems?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity) and report EC50/LC50 values with 95% confidence intervals. Disclose solvent carriers and control groups. Adhere to the ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.